molecular formula C22H30N4O2 B12621074 N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide CAS No. 918435-98-0

N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide

Cat. No.: B12621074
CAS No.: 918435-98-0
M. Wt: 382.5 g/mol
InChI Key: URNDEFLJGSNZOH-FQEVSTJZSA-N
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Description

N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound that belongs to the class of oligopeptides. This compound is composed of a benzyl group attached to a glycyl moiety, which is further connected to a 4-methylphenyl group and an L-lysinamide residue. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide typically involves the following steps:

    Formation of Benzylglycine: Benzylglycine can be synthesized by reacting benzylamine with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

    Attachment of 4-Methylphenyl Group: The benzylglycine is then reacted with 4-methylphenyl isocyanate to form N-Benzylglycyl-N-(4-methylphenyl)amide.

    Incorporation of L-Lysinamide: Finally, the N-Benzylglycyl-N-(4-methylphenyl)amide is coupled with L-lysine in the presence of a coupling agent to form this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and other moieties under controlled conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

CAS No.

918435-98-0

Molecular Formula

C22H30N4O2

Molecular Weight

382.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-(benzylamino)acetyl]amino]-N-(4-methylphenyl)hexanamide

InChI

InChI=1S/C22H30N4O2/c1-17-10-12-19(13-11-17)25-22(28)20(9-5-6-14-23)26-21(27)16-24-15-18-7-3-2-4-8-18/h2-4,7-8,10-13,20,24H,5-6,9,14-16,23H2,1H3,(H,25,28)(H,26,27)/t20-/m0/s1

InChI Key

URNDEFLJGSNZOH-FQEVSTJZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNCC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNCC2=CC=CC=C2

Origin of Product

United States

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